![molecular formula C9H11F2N3S B7360535 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole](/img/structure/B7360535.png)
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of a variety of cytokines. CP-690,550 has been shown to have potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of a variety of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole effectively blocks the downstream signaling of these cytokines, which reduces inflammation and suppresses the immune response.
Biochemical and physiological effects:
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been shown to effectively reduce inflammation and improve symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer. However, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has also been shown to have some potential side effects, such as an increased risk of infection and decreased immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has several advantages for use in lab experiments, including its potent and selective inhibition of JAK3 and its effectiveness in reducing inflammation and improving symptoms in animal models of autoimmune diseases. However, its potential side effects, such as an increased risk of infection and decreased immune function, may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole, including investigating its potential use in combination with other drugs for the treatment of autoimmune diseases and cancer, exploring its potential use in other types of inflammatory diseases, and further investigating its mechanism of action and potential side effects. Additionally, there is a need for further research on the safety and efficacy of 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole in human clinical trials.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole involves a multi-step process that begins with the reaction of 2-cyclopropyl-4-methylthiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,3-difluoropyrrolidine to form the intermediate, which is subsequently cyclized with sulfur and sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve symptoms in animal models of these diseases. In addition, 2-Cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole has been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
Propiedades
IUPAC Name |
2-cyclopropyl-5-(3,3-difluoropyrrolidin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3S/c10-9(11)3-4-14(5-9)8-13-12-7(15-8)6-1-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQHRUIOYWJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.